molecular formula C4H6OS2 B1217633 1,3-Dithiolane-2-carbaldehyde

1,3-Dithiolane-2-carbaldehyde

Cat. No.: B1217633
M. Wt: 134.2 g/mol
InChI Key: YEVFOUGMEPCZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dithiolane-2-carbaldehyde (CAS No: 89281-64-1) is a key five-membered heterocyclic compound where a formyl group is attached to the 2-position of the 1,3-dithiolane ring. This structure makes it a valuable and versatile building block in organic synthesis, particularly for accessing complex molecular architectures. The 1,3-dithiolane ring is known for its stability under a wide range of conditions, being quite resistant to both alkaline and acid hydrolysis, bases, and many nucleophiles . This compound serves as a fundamental precursor in the synthesis of various elaborate heterocyclic systems and novel biologically active substances . Its aldehyde functionality allows for further functionalization, while the dithiolane ring can act as a masked carbonyl group or be utilized in umpolung chemistry, reversing the normal polarity of a carbonyl group to generate nucleophilic acyl anion equivalents . This reagent is also employed in proteomics research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dithiolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS2/c5-3-4-6-1-2-7-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVFOUGMEPCZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

1,3-Dithiolane-2-carbaldehyde serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the synthesis of complex molecules through methods such as:

  • Thioacetalization : The compound can react with carbonyl compounds to form thioacetals, which are useful for protecting carbonyl functionalities during synthetic procedures. This reaction is often catalyzed by Lewis acids or surfactants, yielding high selectivity and efficiency .
  • Radical Reactions : 1,3-Dithiolane derivatives participate in photocatalytic radical reactions. For instance, studies have demonstrated that they can undergo intramolecular photocatalytic additions to alkenes, providing a pathway for synthesizing more complex structures .

Table 1: Summary of Synthetic Applications

ApplicationDescriptionReference
ThioacetalizationFormation of thioacetals from carbonyl compounds
Radical ReactionsIntramolecular photocatalytic additions
DeprotectionEfficient removal of protective groups

Medicinal Chemistry

The medicinal applications of this compound and its derivatives are noteworthy. They have been explored for their potential therapeutic effects against various diseases:

  • Anticancer Activity : Compounds derived from 1,3-dithiolane have shown promise in inhibiting cancer cell proliferation. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
  • Antiviral Properties : Research indicates that dithiolane derivatives exhibit antiviral activity against several viruses, including those responsible for respiratory infections. Their mechanism often involves the inhibition of viral replication .

Table 2: Medicinal Applications and Findings

Disease/ConditionCompound UsedMechanism of ActionReference
CancerDithiolane derivativesInduction of apoptosis
Viral infectionsDithiolane analogsInhibition of viral replication
InflammationPyrrolidine dithiocarbamateAnti-inflammatory effects

Material Science

In material science, this compound has been utilized in the development of functional materials:

  • Polymer Chemistry : The compound can be used to synthesize polymers with specific functionalities by incorporating dithiolane units into polymer backbones. This leads to materials with unique properties suitable for various applications.
  • Sensors : Dithiolane-based materials have been explored for use in sensors due to their ability to form stable complexes with metal ions, enhancing sensitivity and selectivity in detecting specific analytes.

Case Study 1: Photocatalytic Reactions

A study by Nishida et al. demonstrated the effectiveness of 1,3-dithiolane derivatives in photocatalytic radical reactions, showcasing their potential in synthesizing complex organic molecules under mild conditions. The results indicated high yields and selectivity when applied to various substrates .

Case Study 2: Anticancer Activity

Research has highlighted the anticancer potential of dithiolane derivatives, particularly their ability to induce oxidative stress in cancer cells leading to apoptosis. These findings suggest a promising avenue for developing new anticancer therapies based on this compound .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 1,3-dithiolane-2-carbaldehyde undergoes oxidation to yield carboxylic acids. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Chromium trioxide (CrO₃) with pyridine.

For example, oxidation with KMnO₄ in aqueous acetone converts the aldehyde to 1,3-dithiolane-2-carboxylic acid. The reaction proceeds via radical intermediates, with yields exceeding 80% under optimized conditions .

Table 1: Oxidation Reactions of this compound

ReagentConditionsProductYield (%)Reference
KMnO₄H₂O/acetone, 25°C1,3-Dithiolane-2-carboxylic acid82
CrO₃/PyCH₂Cl₂, 0°C → RTSame as above78

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using agents such as:

  • Sodium borohydride (NaBH₄) in methanol.

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reduction with NaBH₄ yields 1,3-dithiolane-2-methanol (>90% yield), retaining the dithiolane ring .

Deprotection of the Dithiolane Ring

The dithiolane ring can be cleaved under oxidative or acidic conditions to regenerate carbonyl groups. Notable methods include:

  • Mercury(II) nitrate [Hg(NO₃)₂·3H₂O] : Deprotection occurs in <5 minutes under solvent-free conditions, producing aldehydes or ketones with >95% yields .

  • Iodine/H₂O₂ : Oxidative cleavage in aqueous SDS (sodium dodecyl sulfate) preserves acid-sensitive functional groups .

Table 2: Deprotection Reactions

ReagentConditionsProductYield (%)Reference
Hg(NO₃)₂·3H₂OSolvent-free, 25°CAldehyde/Ketone95–99
I₂/H₂O₂/SDSH₂O, pH 7, 25°CSame as above85–92

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with:

  • Grignard reagents : Forms secondary alcohols.

  • Organolithium compounds : Yields tertiary alcohols or ketones after workup.

For instance, reaction with methylmagnesium bromide produces 2-(hydroxy(methyl)methyl)-1,3-dithiolane (87% yield) .

Cross-Aldol Condensation

This compound acts as an electrophilic partner in organocatalytic aldol reactions. Using L-proline as a catalyst, it couples with ketones or aldehydes to form β-hydroxy dithiolanes with high enantioselectivity (up to 96% ee) .

Table 3: Cross-Aldol Reactions

PartnerCatalystProductee (%)Yield (%)Reference
AcetoneL-Prolineβ-Hydroxy dithiolane9691

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) cleaves C–S bonds, converting the dithiolane ring into a methylene group. This reaction is critical in total synthesis for deprotection .

Key Mechanistic Insights:

  • The dithiolane ring stabilizes adjacent carbanions via sulfur’s electron-donating effects, enabling alkylation at C2 .

  • Oxidative deprotection involves mercury(II)-sulfur coordination, facilitating rapid ring opening .

This compound’s versatility in oxidation, reduction, and carbon–carbon bond-forming reactions makes it invaluable in synthetic organic chemistry and drug development.

Comparison with Similar Compounds

2-Ethyl-1,3-dithiolane-2-carbaldehyde

  • Molecular Formula : C₆H₁₀OS₂ ().
  • Molecular Mass: 162.265 g/mol (average), 162.017307 g/mol (monoisotopic) ().
  • Key Features : The ethyl substituent at the 2-position introduces steric bulk, altering reactivity compared to the unsubstituted parent compound. This derivative is cataloged under ChemSpider ID 25996700 and is used in studies of sulfur-containing aldehydes for material science applications .

2-(1,3-Dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde (4-Formyltetrathiafulvalene)

  • Molecular Formula : C₈H₄S₄O ().
  • Key Features : This compound extends the conjugated π-system via a tetrathiafulvalene (TTF) core, enabling applications in organic electronics. The formyl group facilitates further functionalization (e.g., Wittig reactions, reductions to hydroxymethyl derivatives) for synthesizing conductive polymers or charge-transfer salts .
  • Synthesis : Prepared from tetrathiafulvalene (TTF), highlighting its role as a precursor for advanced TTF-based materials .

2-(1,3-Dithian-2-yl)-1,3-dithiane-2-carbaldehyde

  • Key Features: Replaces the five-membered dithiolane ring with six-membered dithiane rings. Single-crystal X-ray studies confirm its planar geometry and intermolecular interactions, relevant to crystal engineering .

5-(Thiophen-3-yl)furan-2-carbaldehyde

  • Molecular Formula : C₉H₆O₂S ().
  • Key Features : Combines furan and thiophene heterocycles, offering distinct electronic properties for optoelectronic applications. The absence of sulfur-sulfur bonds differentiates its reactivity from sulfur-rich dithiolane derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Mass (g/mol) Key Functional Groups Applications
1,3-Dithiolane-2-carbaldehyde C₄H₆OS₂ 134.22 Dithiolane, aldehyde Organic synthesis, ligands
2-Ethyl-1,3-dithiolane-2-carbaldehyde C₆H₁₀OS₂ 162.27 Ethyl-substituted dithiolane Material science intermediates
4-Formyltetrathiafulvalene C₈H₄S₄O 244.38 TTF core, aldehyde Conductive materials, organic electronics
2-(1,3-Dithian-2-yl)-1,3-dithiane-2-carbaldehyde C₈H₁₂OS₄ 244.44 Dithiane rings, aldehyde Crystal engineering
5-(Thiophen-3-yl)furan-2-carbaldehyde C₉H₆O₂S 178.21 Furan, thiophene, aldehyde Optoelectronics

Key Research Findings

  • Reactivity Differences : The unsubstituted this compound undergoes nucleophilic additions at the aldehyde group, while ethyl-substituted derivatives exhibit steric hindrance, slowing such reactions .
  • Electronic Properties: 4-Formyltetrathiafulvalene’s extended conjugation enables redox activity, making it superior for charge-transfer applications compared to non-TTF derivatives .
  • Stability : Dithiane-based compounds (e.g., 2-(1,3-dithian-2-yl)-1,3-dithiane-2-carbaldehyde) demonstrate higher thermal stability due to reduced ring strain .

Preparation Methods

Silica Gel-Supported Acid Catalysts

Silica gel functionalized with strong acids, such as perchloric acid (HClO₄·SiO₂), enables efficient thioacetalization under solvent-free conditions. For example, aromatic aldehydes react with ethane-1,2-dithiol in the presence of HClO₄·SiO₂ at room temperature, yielding 2-substituted 1,3-dithiolanes in 85–92% yields. The heterogeneous catalyst facilitates easy separation and reuse, enhancing the method’s practicality for large-scale synthesis.

Brønsted Acidic Ionic Liquids

Ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) serve as recyclable catalysts for this reaction. Under mild conditions (40–60°C, 2–4 hours), aliphatic and aromatic aldehydes undergo condensation with ethane-1,2-dithiol to afford this compound derivatives in 78–89% yields. The ionic liquid’s dual role as catalyst and solvent minimizes waste generation.

Praseodymium Triflate-Mediated Reactions

Praseodymium triflate (Pr(OTf)₃) exhibits exceptional chemoselectivity in thioacetalization reactions. For instance, reacting formaldehyde with ethane-1,2-dithiol in the presence of Pr(OTf)₃ (5 mol%) at 25°C produces this compound in 94% yield within 30 minutes. This method is particularly effective for substrates sensitive to strong acids.

Table 1. Comparative Performance of Catalysts in Aldehyde-Dithiol Condensation

CatalystSubstrateTemperature (°C)Time (h)Yield (%)
HClO₄·SiO₂Benzaldehyde25289
[BMIM][HSO₄]Formaldehyde50385
Pr(OTf)₃Acetaldehyde250.594

Boron Trifluoride-Etherate-Promoted Cyclization

A distinct approach involves the use of boron trifluoride etherate (BF₃·OEt₂) to mediate the reaction between 2-oxo-1,3-propandial and propane dithiol. In a representative procedure:

  • Reaction Setup : 2-Oxo-1,3-propandial (250 mg, 0.34 mmol) and BF₃·OEt₂ (0.5 mL) are dissolved in dichloromethane (50 mL) at 0°C.

  • Dithiol Addition : Propane dithiol (450 mg, 4.1 mmol) is added dropwise over 15 minutes.

  • Stirring : The mixture is stirred at room temperature for 3 hours, followed by neutralization with NaHCO₃ and extraction with dichloromethane.

  • Purification : Column chromatography (20% ethyl acetate/petroleum ether) isolates this compound in 32% yield.

While this method offers precise control over reaction stoichiometry, the moderate yield highlights challenges in managing competing side reactions, such as oligomerization of the dithiol.

Alternative Route via Ethylene Dibromide and Sodium Thiosulfate

An unconventional pathway involves the sequential treatment of ethylene dibromide with sodium thiosulfate and formaldehyde under acidic conditions:

  • Thiosulfate Reaction : Ethylene dibromide reacts with Na₂S₂O₃ in aqueous medium to form a dithiosulfate intermediate.

  • Aldehyde Condensation : Formaldehyde is introduced under HCl catalysis, inducing cyclization to yield this compound.

  • Optimization : Elevated temperatures (60–80°C) and excess HCl (2–3 equivalents) improve yields to 65–72%, though scalability is limited by the corrosive reaction environment.

Crystallographic Insights into Reaction Intermediates

X-ray diffraction studies of this compound derivatives reveal intramolecular hydrogen bonding (C–H···S/O) that stabilizes the aldehyde functionality during synthesis. For instance, the title compound crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 13.0028 Å, b = 13.6790 Å, and c = 13.4244 Å. These structural data guide solvent selection and temperature optimization to favor crystalline product formation.

Comparative Analysis of Methodologies

Efficiency : Praseodymium triflate-catalyzed condensation achieves the highest yields (94%) under mild conditions, making it the preferred method for lab-scale synthesis.
Sustainability : Brønsted acidic ionic liquids offer recyclability but require longer reaction times.
Practicality : Silica gel-supported acids balance yield and ease of use, though substrate scope is limited to aromatic aldehydes.

Table 2. Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Pr(OTf)₃ CatalysisHigh yield, mild conditionsCost of rare-earth catalyst
BF₃·OEt₂ CyclizationPrecise stoichiometry controlModerate yield, side reactions
Hg(NO₃)₂ DeprotectionRapid deprotectionToxicity of mercury reagents

Q & A

Q. Can solvent-free mechanochemical methods replace traditional solution-phase syntheses for dithiolane derivatives?

  • Methodological Answer : Ball-milling with stoichiometric reagents (e.g., 1,2-ethanedithiol and aldehydes) reduces solvent waste. Monitor reaction via in-situ Raman spectroscopy; yields comparable to solution methods but require post-milling purification .

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